molecular formula C9H10N2O B2437658 6-Methoxy-1H-isoindol-3-amine CAS No. 752153-72-3

6-Methoxy-1H-isoindol-3-amine

Cat. No.: B2437658
CAS No.: 752153-72-3
M. Wt: 162.192
InChI Key: ZBHKFYHASHXFQN-UHFFFAOYSA-N
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Description

6-Methoxy-1H-isoindol-3-amine is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by an isoindole core with a methoxy group at the 6-position and an amine group at the 3-position. Its molecular formula is C9H10N2O, and it has a molecular weight of 162.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-isoindol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of an aromatic primary amine with a suitable anhydride or nitrile under controlled conditions. For instance, heating phthalonitrile with an excess of ammonia in methanol at 90–100°C in an autoclave can yield the desired isoindole structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is crucial for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-isoindol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxy-1H-isoindol-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It finds applications in the synthesis of dyes, pigments, and polymer additives

Comparison with Similar Compounds

  • 6-Methoxy-3-methylindole-2-carboxylate
  • 4-Methoxy-1H-indole-2-carboxylate
  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate

Comparison: 6-Methoxy-1H-isoindol-3-amine is unique due to its specific substitution pattern on the isoindole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

5-methoxy-3H-isoindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-7-2-3-8-6(4-7)5-11-9(8)10/h2-4H,5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHKFYHASHXFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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